4-Fluorobenzamidine

Vue d'ensemble

Description

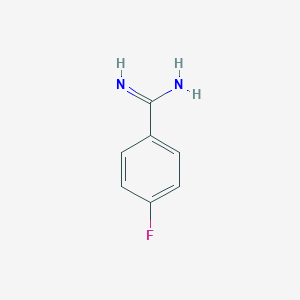

4-Fluorobenzamidine is an organic compound with the chemical formula C7H7FN2. It is a derivative of benzamidine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Fluorobenzamidine is utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly those aimed at inhibiting proteases involved in various diseases. Its structural features allow for the design of drugs targeting specific enzymes, making it relevant in the development of anti-inflammatory and analgesic medications .

Case Study: Antiviral Agents

Research has indicated that this compound can inhibit viral proteases, which are crucial for viral replication. For instance, studies have shown its efficacy against hepatitis C virus (HCV) NS3-NS4A protease, suggesting potential use in antiviral drug development .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical assays to study enzyme mechanisms and interactions. It acts as a competitive inhibitor of serine proteases, impacting various physiological processes such as digestion and immune response .

| Biochemical Activity | Effect |

|---|---|

| Protease Inhibition | Alters enzymatic activity and downstream signaling |

| Modulation of Cell Signaling | Impacts cellular metabolism and function |

| Gene Expression Changes | Affects transcriptional activity in target cells |

Case Study: Protease Inhibition

In vitro studies demonstrated that this compound effectively inhibits serine proteases at low concentrations without significant cytotoxic effects on normal cells. This highlights its potential for therapeutic applications where protease activity is dysregulated .

Diagnostic Applications

This compound is employed in the formulation of diagnostic reagents for assays that detect specific biomolecules. Its ability to selectively bind to target proteins enhances the accuracy of medical testing, making it a valuable component in diagnostic kits .

Agricultural Chemistry

The compound is being explored for its potential applications in developing agrochemicals. Its effectiveness as a pest control agent suggests that it can contribute to more sustainable agricultural practices by providing environmentally friendly solutions .

Material Science

In material science, this compound is investigated for its properties in creating advanced materials, including polymers with unique thermal and mechanical characteristics. Its chemical structure allows for modifications that can enhance material performance in various applications .

Summary of Key Applications

| Field | Applications |

|---|---|

| Medicinal Chemistry | Drug synthesis targeting proteases, antiviral agents |

| Biochemical Research | Enzyme inhibition studies, understanding enzyme mechanisms |

| Diagnostic Applications | Development of diagnostic reagents |

| Agricultural Chemistry | Development of eco-friendly agrochemicals |

| Material Science | Creation of advanced materials with specialized properties |

Mécanisme D'action

Target of Action

It’s known that benzamidine derivatives can interact with various enzymes and receptors

Mode of Action

Some benzamidine derivatives have been found to act as competitive inhibitors of certain enzymes. The fluorine atom in 4-Fluorobenzamidine could potentially enhance the compound’s binding affinity to its targets, but this needs to be confirmed by further studies.

Biochemical Pathways

Benzamidine derivatives have been associated with various biological pathways. More research is required to elucidate the exact pathways influenced by this compound.

Result of Action

Some benzamidine derivatives have demonstrated antitumor activity, suggesting potential cytotoxic effects . Further investigations are needed to determine the specific effects of this compound.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various types of chemical bonds and forces

Cellular Effects

A study has shown that a fluorobenzamidine derivative exerts antitumor activity against breast cancer in mice via pro-apoptotic activity . This suggests that 4-Fluorobenzamidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study has shown that a fluorobenzamidine derivative has antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to yield this compound . Another method involves the cyclodehydration of 4-fluorophenylacetic acid using hydroxylamine hydrochloride as a solvent .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-fluorobenzonitrile with hydrogen chloride gas in the presence of a suitable catalyst. This method is preferred due to its high yield and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluorobenzamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form 4-fluorobenzylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: 4-Fluorobenzylamine.

Substitution: Various substituted benzamidines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Benzamidine: The parent compound, which lacks the fluorine substitution.

4-Chlorobenzamidine: Similar structure but with a chlorine atom instead of fluorine.

4-Bromobenzamidine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 4-Fluorobenzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity.

Activité Biologique

4-Fluorobenzamidine is a compound of increasing interest in biomedical research due to its diverse biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring. This substitution significantly influences its biological activity, enhancing lipophilicity and altering electron distribution, which can affect absorption and metabolism.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound derivatives, particularly in breast cancer models:

- Study Overview : A study evaluated the efficacy of a bithiophene-fluorobenzamidine (BFB) against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice. The results indicated that BFB reduced tumor incidence by approximately 88% , significantly outperforming tamoxifen, which showed only 30% reduction .

- Mechanisms of Action : BFB was found to down-regulate proteins associated with tumor growth (CDK1 and HER2) while up-regulating tumor suppressors (p53, p21, ESR-α, CAS3). This modulation suggests a dual mechanism involving both anti-proliferative and pro-apoptotic effects .

- In Vitro Studies : In vitro assays using MCF7 breast cancer cells confirmed BFB's pro-apoptotic effects through annexin V assays and demonstrated anti-metastatic properties via wound healing assays .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties :

- Antibacterial Efficacy : Fluoroaryl derivatives, including this compound analogs, have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . These compounds demonstrated no development of resistance over seven days .

- Mechanisms of Action : The antibacterial activity is attributed to structural modifications that enhance interaction with bacterial cell membranes, leading to cell damage and reduced viability .

Antimutagenic Properties

This compound derivatives have also been evaluated for their antimutagenic activities :

- Ames Test Results : In studies using the Ames test with Salmonella typhimurium, various fluoroaryl derivatives were shown to reduce mutagenicity induced by known mutagens such as sodium azide and benzo[a]pyrene. The presence of fluorine was crucial in enhancing antimutagenic effects .

Summary of Research Findings

Case Studies

- Breast Cancer Model : In a controlled study with mice, BFB significantly improved survival rates and restored normal mammary gland architecture post-treatment compared to controls receiving DMBA alone .

- Antibacterial Assessment : Fluoroaryl derivatives were tested against clinical strains of S. aureus, showing promising results in inhibiting biofilm formation and bacterial growth without significant toxicity to human cells .

Propriétés

IUPAC Name |

4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTGTIZRQZOYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401657 | |

| Record name | 4-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-59-5 | |

| Record name | 4-Fluorobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.